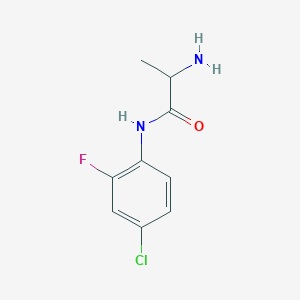
2-amino-N-(4-chloro-2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(4-chloro-2-fluorophenyl)propanamide, also known as CFM-2, is a chemical compound that belongs to the class of NMDA receptor antagonists. It has received significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
2-amino-N-(4-chloro-2-fluorophenyl)propanamide acts as an antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into the neurons, which can prevent excitotoxicity and neuronal damage (Liu et al., 2019).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can reduce the levels of reactive oxygen species and lipid peroxidation in the brain, which can prevent oxidative damage (Liu et al., 2019). This compound can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity (Gao et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-N-(4-chloro-2-fluorophenyl)propanamide has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations (Huang et al., 2017).
Orientations Futures
There are several future directions for the research on 2-amino-N-(4-chloro-2-fluorophenyl)propanamide. One potential area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another direction is to investigate the potential therapeutic applications of this compound in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, more studies are needed to investigate the long-term effects and potential toxicity of this compound in animal models and humans.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action as an NMDA receptor antagonist makes it a useful tool for studying the role of the NMDA receptor in neurological disorders. While this compound has some limitations, its advantages make it a valuable compound for lab experiments. Future research on this compound is needed to fully understand its potential therapeutic applications and its long-term effects.
Méthodes De Synthèse
2-amino-N-(4-chloro-2-fluorophenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with acryloyl chloride to form 4-chloro-2-fluoro-N-(prop-2-en-1-yl)aniline. This intermediate is then reacted with 2-aminoacetamide hydrochloride to produce this compound (Huang et al., 2017).
Applications De Recherche Scientifique
2-amino-N-(4-chloro-2-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and stroke. It has been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress in the brain (Liu et al., 2019). This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease (Gao et al., 2019).
Propriétés
IUPAC Name |
2-amino-N-(4-chloro-2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c1-5(12)9(14)13-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCBINJWMZWXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

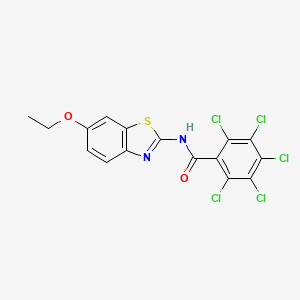
![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)
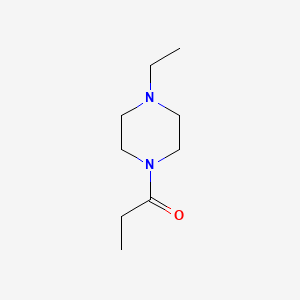
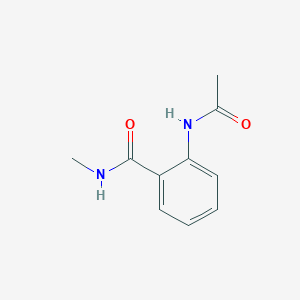
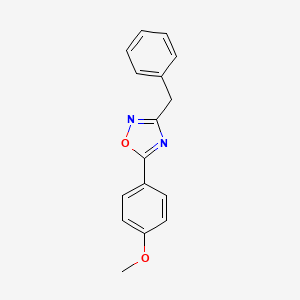

![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7540779.png)
![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)
![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)